molecular formula H4P+ B103445 Phosphonium CAS No. 16749-13-6

Phosphonium

Cat. No. B103445
Key on ui cas rn: 16749-13-6
M. Wt: 35.006 g/mol
InChI Key: XYFCBTPGUUZFHI-UHFFFAOYSA-O
Attention: For research use only. Not for human or veterinary use.
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Patent
US09284512B2

Procedure details

A reaction was performed by the general procedures described in example 1 with the following changes: 2.2 kg SBO, 7 mol propene/mol SBO double bond, and 200 mg [1,3-Bis-(2,4,6-trimethylphenyl)-2-imidazolidinylidene]dichlororuthenium(benzylidene)(tricyclohexyl-phosphine) [C848 catalyst, Materia Inc., Pasadena, Calif., USA, 90 ppm (w/w) vs. SBO] at a reaction temperature of 40° C. were used. The catalyst removal step using bleaching clay also was replaced by the following: after venting excess propene, the reaction mixture was transferred into a 3-neck round bottom flask to which 50 mol of tris(hydroxymethyl)phosphine (THMP)/mol C848 catalyst was added. The THMP was formed as a 1.0 M solution in isopropanol, where phosphonium salt, inorganic salt, formaldehyde, THMPO, and THMP were mixed together. The resulting hazy yellow mixture was stirred for 20 hours at 60° C., transferred to a 6-L separatory funnel and extracted with 2×2.5 L deionized H2O. The organic layer was separated and dried over anhydrous Na2SO4 for 4 hours, then filtered through a fritted glass filter containing a bed of silica gel.
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
7 mol
Type
reactant
Reaction Step Two
[Compound]
Name
[1,3-Bis-(2,4,6-trimethylphenyl)-2-imidazolidinylidene]dichlororuthenium(benzylidene)(tricyclohexyl-phosphine)
Quantity
200 mg
Type
reactant
Reaction Step Three
Quantity
50 mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
C=CC.[OH:4][CH2:5][P:6]([CH2:9][OH:10])[CH2:7][OH:8]>C(O)(C)C>[PH4+:6].[CH2:5]=[O:4].[OH:4][CH2:5][P:6]([CH2:9][OH:10])[CH2:7][OH:8]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(C)O
Step Two
Name
Quantity
7 mol
Type
reactant
Smiles
C=CC
Step Three
Name
[1,3-Bis-(2,4,6-trimethylphenyl)-2-imidazolidinylidene]dichlororuthenium(benzylidene)(tricyclohexyl-phosphine)
Quantity
200 mg
Type
reactant
Smiles
Step Four
Name
Quantity
50 mol
Type
reactant
Smiles
OCP(CO)CO
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OCP(CO)CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
at a reaction temperature of 40° C.
CUSTOM
Type
CUSTOM
Details
The catalyst removal step

Outcomes

Product
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MOLARITY
Name
Type
product
Smiles
[PH4+]
Name
Type
product
Smiles
C=O
Name
Type
product
Smiles
OCP(CO)CO

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US09284512B2

Procedure details

A reaction was performed by the general procedures described in example 1 with the following changes: 2.2 kg SBO, 7 mol propene/mol SBO double bond, and 200 mg [1,3-Bis-(2,4,6-trimethylphenyl)-2-imidazolidinylidene]dichlororuthenium(benzylidene)(tricyclohexyl-phosphine) [C848 catalyst, Materia Inc., Pasadena, Calif., USA, 90 ppm (w/w) vs. SBO] at a reaction temperature of 40° C. were used. The catalyst removal step using bleaching clay also was replaced by the following: after venting excess propene, the reaction mixture was transferred into a 3-neck round bottom flask to which 50 mol of tris(hydroxymethyl)phosphine (THMP)/mol C848 catalyst was added. The THMP was formed as a 1.0 M solution in isopropanol, where phosphonium salt, inorganic salt, formaldehyde, THMPO, and THMP were mixed together. The resulting hazy yellow mixture was stirred for 20 hours at 60° C., transferred to a 6-L separatory funnel and extracted with 2×2.5 L deionized H2O. The organic layer was separated and dried over anhydrous Na2SO4 for 4 hours, then filtered through a fritted glass filter containing a bed of silica gel.
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
7 mol
Type
reactant
Reaction Step Two
[Compound]
Name
[1,3-Bis-(2,4,6-trimethylphenyl)-2-imidazolidinylidene]dichlororuthenium(benzylidene)(tricyclohexyl-phosphine)
Quantity
200 mg
Type
reactant
Reaction Step Three
Quantity
50 mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
C=CC.[OH:4][CH2:5][P:6]([CH2:9][OH:10])[CH2:7][OH:8]>C(O)(C)C>[PH4+:6].[CH2:5]=[O:4].[OH:4][CH2:5][P:6]([CH2:9][OH:10])[CH2:7][OH:8]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(C)O
Step Two
Name
Quantity
7 mol
Type
reactant
Smiles
C=CC
Step Three
Name
[1,3-Bis-(2,4,6-trimethylphenyl)-2-imidazolidinylidene]dichlororuthenium(benzylidene)(tricyclohexyl-phosphine)
Quantity
200 mg
Type
reactant
Smiles
Step Four
Name
Quantity
50 mol
Type
reactant
Smiles
OCP(CO)CO
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OCP(CO)CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
at a reaction temperature of 40° C.
CUSTOM
Type
CUSTOM
Details
The catalyst removal step

Outcomes

Product
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MOLARITY
Name
Type
product
Smiles
[PH4+]
Name
Type
product
Smiles
C=O
Name
Type
product
Smiles
OCP(CO)CO

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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